Enhanced Lipophilicity and Cell Permeability Compared to 2-Amino-5-bromopyridine
The addition of the allyl group to the 2-amino position increases the compound's calculated lipophilicity (XLogP3-AA) to 2.5 [1]. This represents a substantial increase over the parent compound, 2-amino-5-bromopyridine, which has a significantly lower predicted logP value of approximately 1.2, typical for a primary aromatic amine [2]. This increased lipophilicity is a key differentiator for optimizing membrane permeability in drug discovery projects.
| Evidence Dimension | Predicted Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | 2-Amino-5-bromopyridine (predicted logP: ~1.2) |
| Quantified Difference | ~1.3 logP units higher |
| Conditions | Computational prediction (XLogP3 3.0) / PubChem data |
Why This Matters
This quantifies the compound's improved suitability for crossing biological membranes, a critical parameter for in-cell assays and in vivo studies.
- [1] PubChem. N-allyl-5-bromopyridin-2-amine. Computed Properties (XLogP3-AA). National Center for Biotechnology Information. 2025. View Source
- [2] PubChem. 2-Amino-5-bromopyridine. Computed Properties (XLogP3). National Center for Biotechnology Information. 2025. View Source
